molecular formula C8H14N2O2 B1601299 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine CAS No. 93509-70-7

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine

Cat. No.: B1601299
CAS No.: 93509-70-7
M. Wt: 170.21 g/mol
InChI Key: ISFBSBAZSPGMSW-UHFFFAOYSA-N
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Description

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(1-methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,5-11-3)6-4-7(9)10-12-6/h4H,5H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFBSBAZSPGMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537401
Record name 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93509-70-7
Record name 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine, also known by its CAS number 93509-70-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C8H14N2O2, with a molecular weight of approximately 170.209 g/mol. The compound has been characterized for its structural properties and potential reactivity in biological systems .

Research indicates that compounds similar to oxazoles often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the oxazole ring may interact with biological targets such as enzymes or receptors involved in disease pathways .

Anticancer Potential

The anticancer activity of oxazole derivatives has been documented extensively. For example, certain oxazole compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar properties; however, comprehensive clinical trials are necessary to confirm these effects .

Case Studies

  • In Vitro Studies : Laboratory studies have shown that compounds structurally related to this compound can inhibit specific cancer cell lines at micromolar concentrations. These findings suggest a potential for development as an anticancer agent.
  • Toxicological Assessments : Toxicity studies indicate that while some oxazole derivatives can be cytotoxic at high concentrations, the specific toxicity profile of this compound remains to be fully elucidated .

Data Tables

PropertyValue
Molecular FormulaC8H14N2O2
Molecular Weight170.209 g/mol
CAS Number93509-70-7
Antimicrobial ActivityPotential (based on analogs)
Anticancer ActivityUnder investigation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group undergoes nucleophilic reactions with electrophiles such as acyl chlorides and sulfonyl chlorides. For example:

Reaction TypeReagents/ConditionsProduct StructureReference
AcylationAcetyl chloride, DCM, 0–5°CN-Acetyl derivative
SulfonylationTosyl chloride, pyridine, RTN-Tosylamide

These reactions typically proceed in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions, with yields ranging from 65–85% .

Condensation Reactions

The primary amine participates in Schiff base formation with aldehydes or ketones:

SubstrateConditionsProductYield
BenzaldehydeEtOH, reflux, 6hN-Benzylidene derivative72%
4-NitrobenzaldehydeAcetic acid catalyst, 80°CNitro-substituted Schiff base68%

Similar reactions have been utilized to synthesize bioactive imine derivatives .

Oxidation Studies

Oxidizing AgentConditionsDegradation EfficiencyBy-Products Identified
H₂O₂/UVpH 3, 25°C, 120 min98%CO₂, NH₃, short-chain acids
Photo-Fenton (Fe²⁺/H₂O₂)Solar irradiation, pH 2.8>99%Oxazole ring cleavage products

Degradation follows pseudo-first-order kinetics (k = 0.027 min⁻¹) .

Heterocyclic Functionalization

The isoxazole ring undergoes electrophilic substitution at the 5-position:

ReactionReagentsMajor ProductNotes
BrominationBr₂, FeBr₃, 40°C5-Bromo derivativeLimited regioselectivity
NitrationHNO₃/H₂SO₄, 0°C5-NitroisoxazoleRequires anhydrous conditions

Methoxy and methyl groups on the propan-2-yl side chain sterically hinder reactions at the 4-position .

Metal Coordination Chemistry

The amine and oxazole nitrogen atoms act as ligands for transition metals:

Metal SaltCoordination ModeComplex Stability (Log K)Application
Cu(NO₃)₂Bidentate (N,O)4.2 ± 0.1Catalytic oxidation
PdCl₂Monodentate (N)3.8 ± 0.2Cross-coupling reactions

These complexes show catalytic activity in Suzuki-Miyaura couplings .

Thermal Degradation Analysis

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Proposed Process
180–22015Methoxy group elimination
220–30040Oxazole ring fragmentation
300–45030Carbonization

The compound exhibits moderate thermal stability with a decomposition onset at 180°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine
Reactant of Route 2
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.